2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATUHSFXQVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the acetic acid moiety through esterification and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Position of Substituents
- 3-Position Substitution : The 4-methoxyphenyl group at the 3-position distinguishes this compound from analogues like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (), which bears a methyl group at the 4-position. The methoxy group’s electron-donating nature may enhance π-π stacking interactions in biological systems compared to alkyl substituents .

- 7-Position Functionalization : The acetic acid group at the 7-position contrasts with derivatives such as 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (), where the acetic acid is replaced by an acetamide. This substitution impacts solubility and bioavailability; the carboxylic acid group facilitates ionic interactions, whereas amides may improve membrane permeability .
Core Modifications
- Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid () feature a fused furan ring, altering planarity and rigidity. This structural change may affect binding to enzymes like cytochrome P450 compared to non-fused coumarins .
Anticancer Activity
- Acetamide Derivatives : Compounds like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () show moderate anticancer activity (IC₅₀: 10–50 μM), attributed to intercalation with DNA or kinase inhibition. The acetic acid analogue may exhibit altered potency due to differences in charge and hydrogen-bonding capacity .
- Antioxidant Effects : The 4-methoxyphenyl group in the target compound may enhance radical scavenging compared to 2-[(7-hydroxy-2-oxo-2H-chromen-4-yl)oxy]acetic acid (), where hydroxyl groups dominate antioxidant mechanisms .
Antimicrobial Activity
- Hydrazide Derivatives: Hydrazide-functionalized coumarins () exhibit improved log P values, enhancing microbial uptake.
Physicochemical Properties
*Calculated using ChemAxon software.
Biological Activity
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.
Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH radical scavenging assays, where the compound demonstrated a strong inhibition percentage compared to standard antioxidants like ascorbic acid.
| Compound | Inhibition (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through enzyme inhibition assays against COX and LOX. The results indicated that the compound effectively inhibited these enzymes with IC50 values comparable to well-known anti-inflammatory drugs.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 10.0 |
| LOX | 15.0 |
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.0 |
| HeLa | 22.5 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a model of neuroinflammation. The results showed that treatment with the compound significantly reduced nitric oxide production in BV-2 microglial cells, suggesting its potential in treating neurodegenerative diseases .
- Cytotoxicity Assessment : Another research focused on evaluating cytotoxicity against human cell lines using MTT assays. The findings indicated that while the compound was cytotoxic to cancer cells, it exhibited minimal toxicity to normal cells at therapeutic doses .
Q & A
Q. What are the optimized synthetic routes for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid, and how can researchers address challenges in yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the chromenone core via condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .
- Step 2 : Functionalization at the 7-position via nucleophilic substitution using bromoacetic acid or ester derivatives.
- Step 3 : Introduction of the 4-methoxyphenyl group through Suzuki-Miyaura coupling or Friedel-Crafts acylation .
Key Considerations : - Use HPLC or GC-MS to monitor intermediate purity.
- Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
- Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) for final purification .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H15O6) and detect fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
- HPLC-DAD : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with enzymatic targets?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Ki) for enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorogenic substrates (e.g., acetylthiocholine for AChE) .
- Molecular Docking : Model interactions with COX-2 or MAPK/ERK pathway proteins using software like AutoDock Vina, focusing on the methoxyphenyl and chromenone moieties as key binding motifs .
- Cellular Pathway Analysis : Use Western blotting or qPCR to evaluate downstream effects on apoptosis (e.g., Bcl-2/Bax ratios) or inflammation (e.g., TNF-α/IL-6 levels) .
Q. How should contradictory data on biological activities (e.g., cytotoxicity vs. neuroprotection) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistency in cell lines (e.g., MCF-7 vs. SH-SY5Y), culture conditions, and compound stability (test degradation via LC-MS) .
- Dose-Response Validation : Perform IC50 assays in triplicate across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., trifluoromethyl-substituted chromenones) to identify substituent-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

